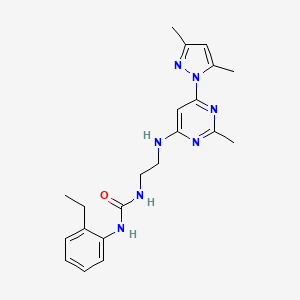

1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-ethylphenyl)urea

Description

The compound 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-ethylphenyl)urea is a urea derivative featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and a 2-ethylphenyl group. Computational methods, such as density-functional theory (DFT), could be employed to analyze its electronic properties and thermochemical stability , while crystallographic tools like SHELX might aid in resolving its three-dimensional structure .

Properties

IUPAC Name |

1-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(2-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O/c1-5-17-8-6-7-9-18(17)26-21(29)23-11-10-22-19-13-20(25-16(4)24-19)28-15(3)12-14(2)27-28/h6-9,12-13H,5,10-11H2,1-4H3,(H,22,24,25)(H2,23,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRZZQIUSYQMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC(=N2)C)N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-ethylphenyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 389.5 g/mol. The structure includes a pyrazole ring, a pyrimidine moiety, and an ethylphenyl urea group, which are essential for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer activity. For instance, derivatives similar to the target compound have shown inhibition of tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory effects of similar pyrazole derivatives have been documented in multiple studies. For example, compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activity of the target compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Signal Transduction Modulation : The interaction with various signaling pathways (e.g., MAPK/ERK pathway) may lead to altered cellular responses that inhibit tumor growth or inflammation.

- Cytokine Regulation : The ability to modulate cytokine levels is crucial for both anti-cancer and anti-inflammatory effects.

Study 1: Antitumor Activity

In a recent study, a derivative of the target compound was tested against several cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential.

Study 2: Anti-inflammatory Effects

Another study evaluated the compound's effects on carrageenan-induced edema in mice. The results indicated that the compound significantly reduced swelling compared to control groups, suggesting effective anti-inflammatory properties.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the compound's efficacy as an anti-cancer agent. It has been shown to inhibit various cancer cell lines, demonstrating significant potential in targeting specific pathways involved in tumor growth.

- Mechanism of Action : The compound appears to inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs). For instance, a study indicated that derivatives of similar pyrazole compounds exhibited IC50 values in the nanomolar range against cancer cell lines, suggesting strong inhibitory effects on cancer cell growth .

Anti-inflammatory Properties

The pyrazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study 1: Inhibition of Aurora Kinase

A study focused on pyrazole-linked compounds similar to 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-ethylphenyl)urea demonstrated significant inhibition of Aurora-A kinase, a critical regulator of cell division. The compound showed an IC50 value of 0.067 µM against this target . This suggests that modifications to the core structure can enhance potency against specific cancer types.

Case Study 2: CDK2 Inhibition

Another investigation into pyrazole derivatives revealed their potential as CDK2 inhibitors. The compound exhibited an IC50 value of 25 nM, indicating strong activity against this target . CDK2 is crucial for cell cycle progression, making it a valuable target for cancer therapeutics.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Structure A | Anti-cancer | 0.067 |

| Compound B | Structure B | CDK2 Inhibition | 25 |

| Compound C | Structure C | Anti-inflammatory | Variable |

Comparison with Similar Compounds

Limitations of Available Evidence

Consequently:

- No experimental data (e.g., IC₅₀ values, pharmacokinetics) are available for comparison.

- Structural and thermodynamic analyses are speculative, relying on general trends in medicinal chemistry.

Q & A

Q. What are the key considerations for synthesizing this urea-pyrimidine-pyrazole hybrid compound with high purity and yield?

The synthesis involves multi-step reactions, including:

- Pyrazole functionalization : Introducing 3,5-dimethylpyrazole to the pyrimidine core via nucleophilic aromatic substitution (optimize reaction temperature at 80–100°C in DMF) .

- Urea linkage formation : Use carbodiimide coupling agents (e.g., EDCI or DCC) with catalytic DMAP in anhydrous dichloromethane to connect the pyrimidine-ethylamine intermediate to the 2-ethylphenylurea moiety .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can structural characterization be systematically validated for this compound?

Use a combination of:

- NMR spectroscopy : Confirm substituent positions (e.g., pyrazole CH3 groups at δ 2.1–2.3 ppm, pyrimidine NH at δ 8.5–9.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~423.2) .

- X-ray crystallography (if feasible): Resolve spatial arrangement of the pyrimidine-pyrazole-urea scaffold .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Kinase inhibition screening : Test against tyrosine kinase or MAPK family targets due to pyrimidine’s ATP-binding mimicry .

- Cellular cytotoxicity assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Solubility and stability profiling : Assess in PBS (pH 7.4) and simulated gastric fluid using HPLC-UV .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell lines be resolved?

- Mechanistic deconvolution : Perform target engagement studies (e.g., cellular thermal shift assays, CETSA) to confirm direct binding to suspected kinases .

- Metabolite profiling : Use LC-MS to identify potential off-target effects from metabolic byproducts .

- Structural analogs testing : Compare activity of derivatives lacking the 2-ethylphenyl group or pyrazole substituents to isolate pharmacophore contributions .

Q. What strategies optimize the compound’s selectivity for therapeutic targets?

- Computational docking : Model interactions with kinase active sites (e.g., using AutoDock Vina) to guide substitutions at the pyrimidine C2 methyl or urea N-aryl positions .

- Proteome-wide profiling : Utilize kinome-wide selectivity screens (e.g., KINOMEscan) to identify off-target kinase interactions .

- Pharmacophore masking : Introduce prodrug moieties (e.g., acetyl groups) on the urea NH to reduce non-specific binding .

Q. How can synthetic scalability challenges be addressed without compromising purity?

- Flow chemistry adaptation : Implement continuous-flow reactors for exothermic steps (e.g., pyrazole coupling) to enhance reproducibility and safety .

- Green solvent alternatives : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for environmentally benign synthesis .

- DoE (Design of Experiments) : Optimize reaction parameters (e.g., molar ratios, catalysts) via response surface methodology to maximize yield .

Q. What advanced analytical methods elucidate its degradation pathways?

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and oxidative conditions (H2O2), then analyze degradants via LC-QTOF-MS .

- Stability-indicating HPLC : Develop a gradient method with C18 columns (ACN/0.1% formic acid) to monitor degradation products .

- Solid-state NMR : Investigate crystallinity changes under accelerated storage conditions (e.g., 75% humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.